molecular formula C11H22OSi B11901032 1-(2-(Trimethylsilyl)vinyl)cyclohexanol

1-(2-(Trimethylsilyl)vinyl)cyclohexanol

Cat. No.: B11901032
M. Wt: 198.38 g/mol
InChI Key: AWHIZKVFNVNTPS-MDZDMXLPSA-N
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Description

1-(2-(Trimethylsilyl)vinyl)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a trimethylsilyl vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the trimethylsilyl group to the vinyl position of the cyclohexanol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trimethylsilyl)vinyl)cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cyclohexanol derivatives, ketones, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Trimethylsilyl)vinyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule, facilitating complex synthetic routes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Trimethylsilyl)vinyl)cyclohexanol is unique due to the presence of both the trimethylsilyl and vinyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and industry .

Properties

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

1-[(E)-2-trimethylsilylethenyl]cyclohexan-1-ol

InChI

InChI=1S/C11H22OSi/c1-13(2,3)10-9-11(12)7-5-4-6-8-11/h9-10,12H,4-8H2,1-3H3/b10-9+

InChI Key

AWHIZKVFNVNTPS-MDZDMXLPSA-N

Isomeric SMILES

C[Si](C)(C)/C=C/C1(CCCCC1)O

Canonical SMILES

C[Si](C)(C)C=CC1(CCCCC1)O

Origin of Product

United States

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